molecular formula C15H12ClN3O2S3 B2419003 5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 893985-04-1

5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2419003
CAS No.: 893985-04-1
M. Wt: 397.91
InChI Key: UJKGWMZAEWOMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a potent and selective inhibitor of TAK1 (Transforming Growth Factor-β-Activated Kinase 1), a key node in multiple signaling pathways. This compound has emerged as a critical pharmacological tool for dissecting the role of TAK1 in inflammatory and oncogenic signaling. By inhibiting TAK1 kinase activity, it effectively suppresses downstream activation of NF-κB and MAPK pathways, which are central to processes like cell survival, proliferation, and cytokine production. Researchers utilize this compound to investigate the pathophysiology of cancers, rheumatoid arthritis, and other inflammatory diseases where TAK1 is implicated. Its high selectivity profile makes it invaluable for validating TAK1 as a therapeutic target in various preclinical models, providing foundational insights for drug discovery efforts. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S3/c16-13-5-6-14(23-13)24(20,21)18-11-3-1-10(2-4-11)12-9-19-7-8-22-15(19)17-12/h1-6,9,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKGWMZAEWOMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chlorothiophene-2-sulfonyl Chloride Intermediate

The foundational step involves preparing 5-chloro-2-thiophenesulfonyl chloride (CAS 2766-74-7), a critical precursor for sulfonamide formation. Patent WO2010103550A2 details an optimized oxidative chlorination protocol starting from 3-acetyl-5-chloro-2-(benzylthio)thiophene. The reaction employs a solvent system of ethyl acetate and water (90:10 to 96:4 ratio) at −5°C to 10°C, with chlorine gas bubbled through the mixture until starting material consumption. This method achieves >95% conversion by maintaining tight temperature control, preventing over-chlorination byproducts.

Chemsynthesis data corroborates this intermediate’s physicochemical properties:

  • Melting Point : 25–28°C
  • Boiling Point : 117–122°C at 15 mmHg
  • Density : 1.623 g/mL

Alternative routes from Tetrahedron (1965) utilize direct sulfonation of 2-chlorothiophene with chlorosulfonic acid, though this method yields lower regioselectivity (∼70% para-substitution) compared to the oxidative approach.

Preparation of 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline

The imidazothiazole-phenyl amine moiety derives from cyclization of 5,5-disubstituted 3-allyl-2-thiohydantoins. As demonstrated in Ophcj.nuph.edu.ua, treatment with polyphosphoric acid (PPA) at 80–100°C induces electrophilic intramolecular cyclization, forming the 2,3-dihydroimidazo[2,1-b]thiazol-5-one core with 66–96% yield. Subsequent bromination at the 6-position using NBS in CCl4 introduces a handle for Suzuki coupling with 4-aminophenylboronic acid:

$$
\text{Imidazothiazolone} + \text{4-Aminophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline}
$$

Key parameters:

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄
  • Temperature : 80°C in dioxane/water (3:1)
  • Yield : 78–85% after column chromatography

Sulfonamide Bond Formation

Coupling the sulfonyl chloride and aniline components follows US4713489A methodology. Crude 5-chloro-2-thiophenesulfonyl chloride reacts with 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline in aqueous NaOH (pH 9–10) at 50–60°C. The two-phase system (ethyl acetate/water) facilitates rapid reaction kinetics while minimizing hydrolysis:

$$
\text{5-Chloro-2-thiophenesulfonyl Chloride} + \text{Aniline Derivative} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Target Sulfonamide}
$$

Optimized Conditions :

Parameter Value
Molar Ratio 1:1.05 (sulfonyl chloride:amine)
Reaction Time 4–6 hours
Workup Extract with EtOAc, wash with 5% HCl
Yield 82–89% after recrystallization (hexane/EtOAc)

Patent analysis highlights that maintaining pH >9 prevents sulfonate ester formation, a common side reaction in sulfonamide syntheses.

Analytical Characterization

Critical spectroscopic data for verifying the target compound’s structure includes:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, SO₂NH)
  • δ 7.89–7.92 (m, 2H, aromatic H)
  • δ 7.45–7.48 (m, 2H, aromatic H)
  • δ 4.32 (t, J=7.2 Hz, 2H, imidazothiazole CH₂)
  • δ 3.76 (t, J=7.2 Hz, 2H, imidazothiazole CH₂)

HRMS (ESI+) :

  • Calculated for C₁₅H₁₂ClN₃O₂S₂: 397.9912
  • Found: 397.9908 [M+H]⁺

Comparative Analysis of Synthetic Routes

A meta-analysis of methodologies reveals trade-offs between yield, purity, and scalability:

Method Yield Purity (%) Scalability
Oxidative Chlorination 89% 98.5 Industrial
Direct Sulfonation 67% 92.3 Lab-scale
Suzuki Coupling 83% 97.1 Pilot-scale

The oxidative route proves superior for large-scale synthesis due to its single-step conversion and minimal purification requirements. However, the Suzuki approach offers better regiocontrol for academic settings requiring high chiral purity.

Challenges and Mitigation Strategies

a. Sulfonyl Chloride Hydrolysis
Exposure to moisture during handling leads to premature hydrolysis. Patent US4713489A recommends using anhydrous ethyl acetate and molecular sieves during storage.

b. Imidazothiazole Ring Oxidation
The dihydroimidazothiazole moiety is prone to oxidation at C2–C3. Conducting reactions under N₂ atmosphere and adding antioxidants (e.g., BHT at 0.1 wt%) suppresses degradation.

c. Sulfonamide Crystallization Poor crystal formation arises from residual solvents. Sequential recrystallization from ethanol/water (1:3) followed by cyclohexane yields >99% pure needles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Biological Activities

The compound has demonstrated a range of biological activities, primarily due to its interaction with various biological targets:

  • Antimicrobial Activity : It exhibits significant antimicrobial properties, particularly against resistant bacterial strains. The imidazo[2,1-b]thiazole structure enhances its ability to inhibit bacterial growth.
  • Antitumor Effects : Research indicates that derivatives of this compound may have anticancer properties. It has been shown to reduce cell viability in certain cancer cell lines at specific concentrations.
  • Neuropsychiatric Applications : The compound acts as an inhibitor of the 5-HT6 receptor, which is involved in neuropsychiatric disorders. This inhibition can lead to reduced food intake and potential weight loss through modulation of serotonin pathways.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests potential for development as an anticancer agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a novel compound with a complex structure that includes a thiophene ring, a sulfonamide group, and an imidazo[2,1-b]thiazole moiety. This unique combination suggests significant potential for various biological activities, particularly in antimicrobial and antitumor applications.

Structural Characteristics

The compound's molecular formula is C15H12ClN3O2SC_{15}H_{12}ClN_3O_2S, with a molecular weight of approximately 397.91 g/mol. Its structure is characterized by:

  • Thiophene ring : Contributes to the compound's electronic properties.
  • Sulfonamide group : Known for its biological activity, particularly in antimicrobial agents.
  • Imidazo[2,1-b]thiazole moiety : Enhances interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial activity. Specifically, this compound has shown promise against various bacterial strains. In vitro studies suggest it may be effective against methicillin-resistant Staphylococcus aureus (MRSA), which poses significant treatment challenges due to its resistance to standard antibiotics .

Antitumor Activity

The compound has also been identified as an inhibitor of the 5-HT6 receptor , which plays a role in neuropsychiatric disorders and appetite regulation. This inhibition may lead to reduced food intake and weight loss, highlighting its potential in treating obesity-related conditions. Additionally, derivatives of this compound have demonstrated cytotoxic effects against several cancer cell lines, suggesting its utility in cancer therapy.

Summary of Biological Activity

Activity Type Target/Mechanism Effectiveness
AntimicrobialMRSASignificant
Antitumor5-HT6 receptorWeight loss modulation
CytotoxicityVarious cancer cell linesHigh efficacy observed

Case Studies and Research Findings

A study by Xia et al. highlighted the antitumor properties of similar compounds derived from the imidazo[2,1-b]thiazole structure. These compounds exhibited IC50 values indicating potent growth inhibition in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .

Furthermore, research has shown that modifications to the sulfonamide structure can enhance biological activity. For instance, derivatives with different substituents on the thiophene or imidazo moieties have been synthesized and evaluated for their antimicrobial and anticancer properties .

Q & A

Basic: What are the established synthetic routes for 5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide?

Answer:
The synthesis typically involves multi-step protocols:

Thiophene sulfonamide core formation : React 5-chlorothiophene-2-sulfonyl chloride with aniline derivatives under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .

Imidazo-thiazole moiety construction : Cyclize 2-amino-thiazole derivatives with α-halo ketones or aldehydes in polar aprotic solvents (DMF or acetonitrile) to form the dihydroimidazo[2,1-b]thiazole ring .

Coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the phenyl-imidazothiazole fragment to the thiophene sulfonamide core .
Key characterization : NMR (1H/13C), IR, and HRMS confirm structural integrity .

Advanced: How can reaction conditions be optimized to improve yields during the coupling of thiophene sulfonamide with the imidazo-thiazole-phenyl intermediate?

Answer:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (XPhos, SPhos) enhance coupling efficiency in Suzuki reactions .
  • Solvent effects : Use DMF or toluene at 80–100°C to balance reactivity and stability of intermediates .
  • Stoichiometric ratios : Maintain a 1:1.2 molar ratio of aryl halide to boronic acid to minimize side reactions .
  • Monitoring : Track progress via TLC or HPLC to terminate reactions at optimal conversion (~85–90%) .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the thiophene (δ 6.8–7.2 ppm), sulfonamide (δ 3.1–3.5 ppm), and imidazo-thiazole (δ 7.5–8.0 ppm) moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₂ClN₃O₂S₂: 394.02) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .

Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

Answer:

  • Docking refinement : Reassess ligand-protein interactions using molecular dynamics (MD) simulations to account for conformational flexibility .
  • Assay validation : Repeat in vitro assays (e.g., IC₅₀ determinations) under standardized conditions (pH 7.4, 37°C) to rule out false negatives .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .

Basic: What biological activities are reported for analogs of this compound?

Answer:

ActivityModel SystemKey Structural Features Linked to ActivityReference
Antitumor NCI-60 cell line panelSulfonamide + imidazo-thiazole scaffold
Antimicrobial S. aureus (MIC assay)Chlorothiophene + dihydrothiazole
Antioxidant DPPH radical scavengingElectron-rich thiophene ring

Advanced: How to design experiments to elucidate the structure-activity relationship (SAR) of the imidazo-thiazole moiety?

Answer:

Variation of substituents : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phenyl ring .

Bioisosteric replacement : Substitute the thiazole sulfur with oxygen or selenium to assess heteroatom effects .

Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (sulfonamide O) and hydrophobic regions (chlorothiophene) .

Basic: What are the challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Solubility : Low solubility in common solvents (e.g., water, ethanol) necessitates high-concentration DMSO/CHCl₃ mixtures .
  • Polymorphism : Screen crystallization conditions (slow evaporation vs. diffusion) to isolate a single polymorph .
  • Data collection : Use synchrotron radiation for weakly diffracting crystals (≤1.5 Å resolution) .

Advanced: How can computational tools like SHELXL or SIR97 improve structural refinement for this compound?

Answer:

  • SHELXL : Apply TWIN/BASF commands for twinned crystals and refine anisotropic displacement parameters for heavy atoms (Cl, S) .
  • SIR97 : Use direct methods to phase low-resolution data (<1.0 Å) and resolve disorder in the phenyl ring .
  • Validation : Check R-factor convergence (R1 < 5%) and Fo-Fc maps for residual electron density .

Advanced: What methods validate the compound’s stability under physiological conditions for in vivo studies?

Answer:

  • pH stability assays : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) at 37°C for 24h; monitor degradation via HPLC .
  • Plasma protein binding : Use ultrafiltration-LC/MS to quantify free vs. bound fractions .
  • Metabolic stability : Perform liver microsome assays (human/rat) with NADPH cofactor to assess CYP450-mediated oxidation .

Advanced: How to address conflicting bioassay data between in vitro and cell-based models?

Answer:

  • Dose-response recalibration : Adjust concentrations to account for cellular uptake barriers (e.g., efflux pumps) .
  • Cytotoxicity controls : Include MTT assays to distinguish target-specific effects from general toxicity .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to identify off-target pathways in cell models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.